(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
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Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-30-20-13-9-18(10-14-20)25(27)24-17-26(19-11-15-21(16-12-19)31-4-2)22-7-5-6-8-23(22)32(24,28)29/h5-17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWDMBFFYVULMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also known as a benzothiazine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its structural characteristics, synthesis methods, biological activities, and potential therapeutic applications based on available research findings.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of 448.55 g/mol. The structure features a benzothiazine core, which is known for diverse pharmacological properties. The presence of ethoxy and phenyl substituents enhances its potential bioactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.55 g/mol |
| Core Structure | Benzothiazine |
| Substituents | Ethoxy, Phenyl |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Schiff Base Reduction : Utilizing sodium borohydride in the presence of lithium aluminum hydride (LiAlH4) to reduce Schiff bases formed from corresponding amines and aldehydes.
- Nucleophilic Substitution Reactions : Employing nucleophiles to replace leaving groups on the benzothiazine scaffold.
These methods require careful optimization of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Structure-activity relationship (SAR) analyses have indicated that modifications on the benzothiazine core can enhance cytotoxic effects against cancer cell lines.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties, potentially making this derivative useful in treating inflammatory diseases.
Computational Studies
Computational methods have been employed to predict the biological activity of this compound based on its structure. These studies suggest that the unique arrangement of functional groups may contribute to its pharmacological effects.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Cytotoxic effects observed in cancer cell lines |
| Anti-inflammatory | Potential for treating inflammatory conditions |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that benzothiazine derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications like ethoxy substitutions enhance their antimicrobial properties.
- Anticancer Research : In vitro tests showed that certain benzothiazine derivatives led to apoptosis in cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Inflammation Model Studies : Animal models treated with benzothiazine derivatives exhibited reduced markers of inflammation, indicating potential therapeutic applications in diseases like arthritis.
Scientific Research Applications
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
Inhibition of Enzymatic Activity
Research indicates that derivatives of benzothiazines can act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in pathogens like Plasmodium falciparum and Leishmania species. This inhibition disrupts critical metabolic pathways, reducing pathogen viability .
Antimycobacterial Activity
The compound shows promising results against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis. Its mechanism may involve disruption of mycobacterial cell wall synthesis or interference with metabolic processes .
Anticancer Properties
Studies have demonstrated that benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. IC50 values for related compounds range from 10 µM to 20 µM, indicating significant anticancer potential .
Case Study 1: Anticancer Activity
A study assessed the cytotoxicity of several benzothiazine derivatives against MCF-7 cells. The results indicated that compounds similar to (4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibited substantial anticancer activity, with promising IC50 values .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazine derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective minimum inhibitory concentration (MIC) values lower than those of standard antibiotics in several instances, showcasing its potential as an antimicrobial agent .
Summary Table of Applications
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, alkylation of 2-bromo-1-(4-ethoxyphenyl)ethanone with thiadiazole derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) achieves yields >85% when using a 2:1 molar ratio of alkylating agent to substrate. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the pure product . Solvent choice and stoichiometric ratios significantly impact reaction efficiency and byproduct formation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Mass spectrometry (EI): Fragmentation patterns at m/z 282 (M+1) confirm molecular weight and substituent stability. Dominant peaks correspond to ethoxyphenyl and benzothiazine-dioxide cleavages .
- IR spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1240–1280 cm⁻¹ (S=O) validate the ketone and sulfone groups .
- X-ray crystallography: Monoclinic crystal systems (space group P2₁/c) reveal planar benzothiazine-dioxide moieties and dihedral angles of ~15° between aromatic rings, critical for understanding π-π stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational (DFT) and experimental structural data?
Discrepancies in bond lengths or angles (e.g., C-S vs. S=O distances) arise from approximations in DFT functionals. To address this:
- Use hybrid functionals (e.g., B3LYP/6-311++G**) with dispersion corrections to better model non-covalent interactions.
- Compare zero-point energy (ZPE)-corrected DFT geometries with X-ray data, adjusting for thermal motion artifacts in crystallography . Example: DFT-predicted C=O bond lengths may deviate by <0.02 Å from crystallographic values due to lattice packing effects .
Q. What strategies optimize the compound’s electronic properties for photophysical studies?
Substituent engineering on the benzothiazine-dioxide core alters HOMO-LUMO gaps:
- Electron-withdrawing groups (e.g., -NO₂) at the 4-position reduce bandgaps by 0.3–0.5 eV, enhancing charge transfer.
- Ethoxy groups on phenyl rings increase solubility in nonpolar solvents (log P ≈ 3.2), enabling thin-film applications. Solvatochromic shifts in UV-Vis spectra (λmax 320–350 nm) correlate with solvent polarity .
Q. How should experimental designs account for batch-to-batch variability in bioactivity assays?
- Use a split-plot design with randomized blocks: Assign synthesis batches to main plots and biological replicates to subplots. This isolates variability from synthesis (e.g., purity differences) and assay conditions .
- Statistical tools like ANOVA with Tukey’s post-hoc test quantify significance of batch effects. For IC50 studies, a CV >15% between batches warrants process reoptimization .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Frontier Molecular Orbital Theory: Correlate HOMO localization on ethoxyphenyl groups with antioxidant activity (e.g., DPPH radical scavenging).
- Hammett Linear Free Energy Relationships: σ<sup>+</sup> values of substituents predict reaction rates in electrophilic substitutions (R² > 0.9 for meta/para derivatives) .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectral fragmentation patterns across studies?
Discrepancies in dominant fragments (e.g., m/z 282 vs. 265) may stem from ionization energy differences (70 eV vs. 30 eV). Standardize EI parameters and cross-reference with high-resolution MS (HRMS) to confirm fragment assignments. For example, isotopic peaks at m/z 284.1 (M+2) confirm sulfur content .
Q. Why do crystallographic and solution-phase NMR data show conformational differences?
- In solution, rapid rotation about the C-C bond between benzothiazine and ethoxyphenyl groups averages NMR signals (e.g., singlets for equivalent protons).
- Solid-state structures lock conformations, revealing non-equivalent environments. Variable-temperature NMR (VT-NMR) can quantify rotational barriers (ΔG‡ ≈ 60–70 kJ/mol) .
Methodological Recommendations
- Synthesis: Optimize Friedel-Crafts acylation with AlCl₃ catalysis (0°C, 4 h) to minimize side reactions .
- Computational Modeling: Include implicit solvent models (e.g., PCM) for solution-phase property predictions .
- Bioassays: Pre-screen batches via HPLC (≥95% purity) to ensure reproducibility in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
